molecular formula C12H14N2O B1665423 Acetryptine CAS No. 3551-18-6

Acetryptine

Cat. No. B1665423
CAS RN: 3551-18-6
M. Wt: 202.25 g/mol
InChI Key: RAUGYAOLAMRLLZ-UHFFFAOYSA-N
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Description

Acetryptine (INN), also known as 5-acetyltryptamine (5-AT), is a drug that was described as an antihypertensive agent but was never marketed . Structurally, acetryptine is a substituted tryptamine, and is closely related to other substituted tryptamines like serotonin (5-hydroxytryptamine) .


Molecular Structure Analysis

Acetryptine has a molecular formula of C12H14N2O. Its average mass is 202.252 Da and its monoisotopic mass is 202.110611 Da . The molecular structure of a compound can be represented using a 2D schematic representation or a 3D model .

Scientific Research Applications

1. Impact on Diabetic Nephropathy

The effect of ACE inhibition, which is relevant to the action of Acetryptine, on the formation of advanced glycation end products (AGEs) and oxidative stress has been explored in diabetic nephropathy. In a study by Forbes et al. (2002), the ACE inhibitor ramipril showed a reduction in renal AGE accumulation in diabetic animals, indicating a potential application of Acetryptine in diabetic nephropathy through similar mechanisms (Forbes et al., 2002).

2. Effects on Plant Growth and Development

Research on melatonin, structurally similar to Acetryptine, suggests possible applications in plant biology. Pelagio-Flores et al. (2012) found that melatonin modulated root system architecture in Arabidopsis thaliana, independent of auxin signaling, suggesting a potential role for Acetryptine in plant growth studies (Pelagio-Flores et al., 2012).

3. Mitigation of Mitochondrial Malfunction

Acetryptine, due to its similarity with melatonin, may have applications in the mitigation of mitochondrial malfunction. León et al. (2005) reported that melatonin scavenges oxygen and nitrogen-based reactants in mitochondria, potentially improving mitochondrial function, which could be relevant for Acetryptine's use in similar contexts (León et al., 2005).

4. Gene-Directed Therapy in Cancer

Acetryptine could have implications in gene-directed enzyme/prodrug therapy (GDEPT) in cancer. Greco and Dachs (2001) described the effectiveness of various GDEPT systems, including those utilizing enzyme/prodrug combinations, which could be a potential area for Acetryptine application (Greco & Dachs, 2001).

5. Cardiovascular and Blood Pressure Regulation

Acetryptine's role in angiotensin-converting enzyme inhibition suggests its potential in cardiovascular disease and blood pressure regulation. Velkoska, Patel, and Burrell (2016) highlighted the role of ACE2 in cardiovascular disease and blood pressure regulation, which might be relevant for Acetryptine's use in similar therapeutic contexts (Velkoska et al., 2016).

6. Antihypertensive Peptides from Marine Sources

Considering the pharmacological effects of ACE inhibitors, Acetryptine may have potential in the development of antihypertensive peptides. Abdelhedi and Nasri (2019) discussed the production and structure-activity relationship of ACE-inhibitory peptides from fish proteins, suggesting a possible area of application for Acetryptine (Abdelhedi & Nasri, 2019).

Mechanism of Action

The binding of Acetryptine to serotonin receptors does not seem to have been well-investigated, although it was assessed at the 5-HT1A and 5-HT1D receptors and found to bind to them with high affinity . The drug may also act as a monoamine oxidase inhibitor (MAOI); specifically, as an inhibitor of MAO-A .

properties

IUPAC Name

1-[3-(2-aminoethyl)-1H-indol-5-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-8(15)9-2-3-12-11(6-9)10(4-5-13)7-14-12/h2-3,6-7,14H,4-5,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAUGYAOLAMRLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90189015
Record name Acetryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetryptine

CAS RN

3551-18-6
Record name 1-[3-(2-Aminoethyl)-1H-indol-5-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3551-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetryptine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551186
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetryptine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90189015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACETRYPTINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N9VWZ34G5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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